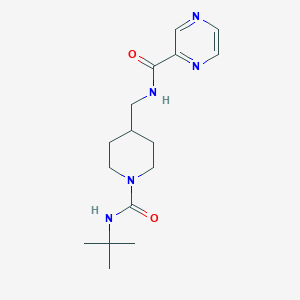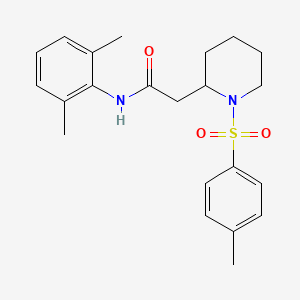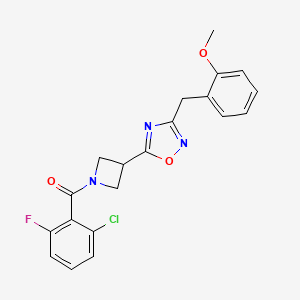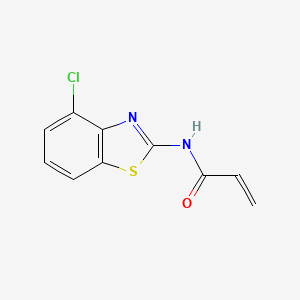
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide” is a chemical compound . It is related to the class of compounds known as piperidones, which are of particular interest due to their unique biochemical properties .
Synthesis Analysis
Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidone derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as the compound , are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . The compound’s structure suggests it could be used in the development of new drugs.
Synthesis of Biologically Active Piperidines
The compound could be used as a substrate in the synthesis of biologically active piperidines . Piperidines are among the most important synthetic fragments for designing drugs .
Antimicrobial and Antifungal Properties
Ammonium salts of piperidine-4-carboxylic acid coupled with several N-phthaloyl amino acids derivatives, which are similar to the compound , have been synthesized and evaluated for their antimicrobial and antifungal properties .
Anti-Tubercular Agents
Pyrazinamide, a compound structurally related to the compound , is an important first-line drug used in shortening TB therapy . Therefore, the compound could potentially be used in the development of new anti-tubercular agents.
Drug Solubility Improvement
The compound could potentially be used to improve drug solubility. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Development of Fast and Cost-Effective Methods for the Synthesis of Substituted Piperidines
The compound could be used in the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and development of such compounds, including “N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide”, have significant potential for future research and applications .
properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-16(2,3)20-15(23)21-8-4-12(5-9-21)10-19-14(22)13-11-17-6-7-18-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCYPNMLASODTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide](/img/structure/B2654529.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2654532.png)

![3-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2654534.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654537.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2654544.png)

![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2654548.png)